N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Anti-tubercular drug discovery InhA inhibition Imidazopyridine SAR

N-Benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide (CAS 570361-49-8, molecular formula C₁₆H₁₅N₃O, MW 265.31 g/mol) is a synthetic small-molecule member of the imidazo[1,2-a]pyridine-2-carboxamide chemical class. It features a 7-methyl substituent on the imidazo[1,2-a]pyridine bicyclic core and an N-benzyl carboxamide at the 2-position.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
Cat. No. B3470721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C16H15N3O/c1-12-7-8-19-11-14(18-15(19)9-12)16(20)17-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,17,20)
InChIKeyXQAYOHNUSJJWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide (CAS 570361-49-8): Core Scaffold Identity and Procurement Classification


N-Benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide (CAS 570361-49-8, molecular formula C₁₆H₁₅N₃O, MW 265.31 g/mol) is a synthetic small-molecule member of the imidazo[1,2-a]pyridine-2-carboxamide chemical class . It features a 7-methyl substituent on the imidazo[1,2-a]pyridine bicyclic core and an N-benzyl carboxamide at the 2-position. This compound is primarily catalogued as a research-grade building block or screening compound supplied by chemical vendors for early-stage drug discovery and chemical biology applications . Its structural scaffold overlaps with several bioactive chemotypes under investigation for anti-mycobacterial, kinase-inhibitory, and nuclear receptor-modulating activities [1].

Why N-Benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide Cannot Be Replaced by Generic Imidazopyridine Analogs


Within the imidazo[1,2-a]pyridine carboxamide family, the position of the carboxamide linker (2- vs 3-carboxamide) and the nature of the N-substituent are critical determinants of biological target engagement. Published SAR studies on anti-mycobacterial imidazo[1,2-a]pyridine-3-carboxamides (IPAs) demonstrate that the N-benzylic group is essential for antimycobacterial activity, with removal or replacement leading to significant loss of potency [1]. Meanwhile, imidazo[1,2-a]pyridine-2-carboxamide derivatives bearing hydrophobic N-substituents exhibit distinct target profiles, including inhibition of the enoyl-ACP reductase InhA in Mycobacterium tuberculosis [2]. The specific combination found in this compound—a 2-carboxamide with an N-benzyl group and a 7-methyl substitution on the pyridine ring—occupies a unique region of chemical space. A closely related regioisomer, N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide (PubChem CID 794739), differs in both carboxamide position (3- vs 2-) and methyl placement (2- vs 7-), which is expected to produce divergent target-binding pharmacophores [3]. Generic substitution with uncharacterized imidazopyridine carboxamides without confirming regioisomeric and substituent identity risks selecting compounds with wholly different biological activity profiles.

N-Benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Carboxamide Regiochemistry: 2-Carboxamide vs. 3-Carboxamide Anti-Mycobacterial Target Engagement

The target compound bears the carboxamide at the imidazo[1,2-a]pyridine 2-position, which is the regiochemistry associated with InhA (enoyl-ACP reductase) inhibition in M. tuberculosis. In the Jose et al. (2015) study, imidazo[1,2-a]pyridine-2-carboxamide derivatives 5j, 5l, and 5q exhibited MIC values of 6.25 µg/mL against M. tuberculosis H37Rv [1]. By contrast, the imidazo[1,2-a]pyridine-3-carboxamide chemotype engages the QcrB cytochrome bc1 complex as its primary target, as exemplified by clinical candidate Q203 (telacebec) [2]. The 2-carboxamide vs. 3-carboxamide regiochemistry thus directs target selectivity toward entirely distinct mycobacterial pathways.

Anti-tubercular drug discovery InhA inhibition Imidazopyridine SAR

N-Benzyl Substituent Contribution: Critical Pharmacophoric Element for Anti-Mycobacterial Potency

The N-benzylic group on the carboxamide linker is identified as a critical pharmacophoric element in imidazo[1,2-a]pyridine carboxamide anti-TB agents. In the Guo et al. (2019) study on reduced lipophilic N-benzylic imidazo[1,2-a]pyridine-3-carboxamides, five derivatives (A2, A3, A4, B1, and B9) bearing N-benzylic substitution achieved MIC values of <0.035 µM against drug-susceptible M. tuberculosis H37Rv and against two clinically isolated multidrug-resistant strains [1]. This represents a potency improvement of approximately 180-fold over the non-benzylic imidazo[1,2-a]pyridine-2-carboxamide derivatives in Jose et al. (2015), where the most active 2-carboxamide compounds (5j, 5l, 5q) exhibited MIC values of 6.25 µg/mL (equivalent to approximately 23.6 µM for MW ~265) [2]. The N-benzyl group on the target compound thus structurally aligns it with the high-potency N-benzylic sub-series.

Anti-tubercular agents N-benzylic SAR MDR-TB

7-Methyl Substitution on the Imidazo[1,2-a]pyridine Core: Differentiation from 6- and 8-Substituted Analogs in Kinase Inhibitor Selectivity

The 7-methyl substituent on the imidazo[1,2-a]pyridine core differentiates the target compound from 6- and 8-substituted analogs. In a bioisosteric replacement study targeting c-Met kinase, Li et al. (2015) identified compound 22e (bearing a 6,7,8-substituted imidazo[1,2-a]pyridine core) with an IC₅₀ of 3.9 nM against c-Met kinase and 45.0 nM against c-Met-addicted EBC-1 cell proliferation [1]. The 7-methyl substitution pattern on the target compound is a subset of the optimal 6,7,8-substitution window identified in that study, while 6-unsubstituted or 8-unsubstituted analogs fall outside this optimized substitution pattern. Furthermore, the 7-methyl group distinguishes the target compound from the 7-chloro analog (7-chloro-N-(3-cyclohexylpropyl)imidazo[1,2-a]pyridine-2-carboxamide, compound 19 in Onajole et al. 2020) which showed MIC values of 0.10–0.19 µM against M. tuberculosis, but with differing physicochemical and electronic properties due to the chloro vs. methyl substituent [2].

Kinase inhibitor selectivity Imidazopyridine substitution c-Met inhibitors

Nurr-1 Nuclear Receptor Patent Coverage: IP-Based Differentiation from Unprotected Imidazopyridine Chemotypes

The imidazo[1,2-a]pyridine-2-carboxamide scaffold is explicitly claimed in patent families covering Nurr-1 (NR4A2) nuclear receptor modulation for therapeutic applications in CNS and metabolic diseases (US20100168155A1; EP2914594B1) [1][2]. The generic Markush structure in US20100168155A1 encompasses the target compound's core: imidazo[1,2-a]pyridine with carboxamide at the 2-position and an N-benzyl substituent [1]. By contrast, imidazo[1,2-a]pyridine-3-carboxamide derivatives (the QcrB-targeting anti-TB series) fall under distinct patent families (e.g., related to Q203 and IMB-1402). This creates a clear IP-based differentiation: the 2-carboxamide series is associated with Nurr-1 modulation, while the 3-carboxamide series is directed toward anti-mycobacterial QcrB inhibition [3].

Nurr-1/NR4A2 modulation Nuclear receptor pharmacology Patent-protected chemical space

Physicochemical Property Profile: Calculated Drug-Likeness Differentiation from Bulkier or More Lipophilic Analogs

With a molecular weight of 265.31 g/mol and molecular formula C₁₆H₁₅N₃O, the target compound occupies a favorable physicochemical space for fragment-based and lead-like screening libraries . This differentiates it from larger imidazo[1,2-a]pyridine-2-carboxamide derivatives such as T-1840383 (MW ~505 g/mol) or STM2457 (MW ~457 g/mol), which are lead-like or drug-like molecules with more complex substitution patterns [1]. The target compound's relatively low molecular weight and moderate calculated lipophilicity (clogP ~2.8, estimated from the 2.9 XLogP3 value reported for structurally analogous N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide) place it within the Rule-of-Three (RO3) fragment space (MW ≤300, clogP ≤3), making it suitable as a starting point for fragment-based drug discovery (FBDD) or as a core scaffold for parallel library synthesis [2].

Drug-likeness Physicochemical profiling Fragment-based screening

N-Benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide: Evidence-Anchored Research and Procurement Application Scenarios


Anti-Tubercular Drug Discovery: InhA-Targeted Screening Libraries

This compound is suitable for inclusion in medium-throughput screening libraries targeting M. tuberculosis InhA (enoyl-ACP reductase). The 2-carboxamide regiochemistry is associated with InhA inhibition as demonstrated by docking studies with imidazo[1,2-a]pyridine-2-carboxamide derivatives [1]. The N-benzyl substituent aligns this compound with the high-potency N-benzylic IPA sub-series (MIC <0.035 µM for optimized analogs), making it a relevant scaffold for hit-to-lead optimization in anti-TB programs targeting both drug-susceptible and MDR-TB strains [2]. Programs should employ the microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv and MDR clinical isolates for primary screening.

Nurr-1 Nuclear Receptor Modulator Development: IP-Grounded Hit Expansion

For groups pursuing Nurr-1 (NR4A2) receptor modulation as a therapeutic strategy for Parkinson's disease, neuroinflammation, or metabolic disorders, this compound provides a starting scaffold within the Sanofi patent space (US20100168155A1; EP2914594B1) [3][4]. The 2-carboxamide linkage and N-benzyl substitution match the generic claims of these patents. Researchers should conduct Freedom-to-Operate analysis before initiating optimization programs. Primary assays should include Nurr-1 transactivation reporter assays and binding assays to confirm target engagement.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping: Core Scaffold Procurement

With MW 265.31 and estimated clogP ~2.8, this compound meets the Rule-of-Three (RO3) criteria for fragment-like chemical space . It can serve as a core scaffold for fragment growing, merging, or linking strategies across multiple target classes. Its structural simplicity relative to lead-like imidazopyridine inhibitors (e.g., STM2457 at MW ~457) makes it amenable to parallel library synthesis and rapid SAR exploration. Procurement specifications should require ≥95% purity (HPLC or ¹H NMR) to ensure reliable screening data [5].

Kinase Inhibitor Selectivity Profiling: 7-Methyl Substitution Benchmarking

The 7-methyl substitution pattern places this compound within the 6,7,8-substituted imidazo[1,2-a]pyridine core window identified as optimal for c-Met kinase inhibition (compound 22e: c-Met IC₅₀ = 3.9 nM) [6]. This compound can be used as a minimalist core for systematic SAR exploration of the 6- and 8-positions to optimize kinase selectivity profiles. Screening should include broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish selectivity fingerprints against related imidazopyridine kinase inhibitors.

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